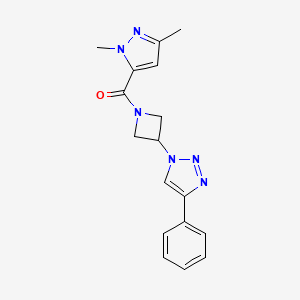![molecular formula C14H16N2 B3020831 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline CAS No. 855643-01-5](/img/structure/B3020831.png)
4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline” is a chemical compound with the CAS Number: 855643-01-5 . It has a molecular weight of 212.29 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((2,6-dimethylpyridin-4-yl)methyl)aniline . The InChI code for this compound is 1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3 .Scientific Research Applications
Metal Complexes and Electrocatalysis
Metal complexes based on this ligand have been synthesized and characterized. Notably, three metal (II) complexes—Ni, Co, and Cd—have been formulated using 4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline as a ligand. These complexes exhibit isostructural one-dimensional (1D) chains, where the ligand bridges two metal centers. The Co complex, in particular, demonstrates excellent electrocatalytic activity for the hydrogen evolution reaction (HER) from water .
Graphene Composite Electrodes
Interestingly, the composite of complex 1 (Ni complex) with graphene shows similar electrocatalytic activity to the pure complex 1. This suggests potential applications in graphene-based electrodes for HER .
UV-Vis Absorption and Photoluminescence
The three complexes exhibit distinct UV-vis absorption values and photoluminescence properties. These characteristics could find applications in optoelectronic devices, sensors, or luminescent materials .
Ionic Liquids and Organic Synthesis
While not directly related to the complexes, the parent compound, N,N-dimethylpyridin-4-amine (DMAP), has been used as a building block for new ionic liquids (ILs). ILs are green alternatives to traditional solvents in organic synthesis and catalysis. Exploring DMAP-based ILs could lead to innovative applications in chemical processes .
properties
IUPAC Name |
4-[(2,6-dimethylpyridin-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-7-13(8-11(2)16-10)9-12-3-5-14(15)6-4-12/h3-8H,9,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULYPLNMFMJNIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855643-01-5 |
Source


|
| Record name | 4-[(2,6-dimethylpyridin-4-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3020748.png)

![N-(4-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3020751.png)




![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)
![3-[(2S,4S)-1-(2-Chloroacetyl)-4-methoxypyrrolidin-2-yl]-4-ethyl-1H-1,2,4-triazol-5-one](/img/structure/B3020763.png)

![4-butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B3020766.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020767.png)

![1-benzyl-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3020771.png)